molecular formula C23H23FN4O4 B11613618 4,4'-({4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)

4,4'-({4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)

Cat. No.: B11613618
M. Wt: 438.5 g/mol
InChI Key: PWRRSIHDJBNCKJ-UHFFFAOYSA-N
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Description

The compound “4-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL” is a complex organic molecule characterized by multiple functional groups, including methoxy, fluorophenyl, hydroxy, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL” typically involves multi-step organic synthesis. The process may start with the preparation of the core pyrazole structure, followed by the introduction of the fluorophenyl and methoxy groups through electrophilic aromatic substitution reactions. The hydroxy and methyl groups are then introduced via nucleophilic substitution and alkylation reactions, respectively. The final step often involves the coupling of the pyrazole moieties to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound “4-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL” can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The fluorophenyl group can be reduced to a phenyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while substitution of the methoxy groups could result in the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its unique structure allows for specific interactions with biological macromolecules.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, such as cancer or inflammatory conditions.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for various chemical modifications, making it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which “4-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL” exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL
  • 4-({4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL

Uniqueness

The uniqueness of “4-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL” lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro or bromo analogs. This can result in different reactivity and interaction profiles, making it a valuable compound for specific applications.

Properties

Molecular Formula

C23H23FN4O4

Molecular Weight

438.5 g/mol

IUPAC Name

4-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C23H23FN4O4/c1-12-19(22(29)27-25-12)21(20-13(2)26-28-23(20)30)15-6-9-17(18(10-15)31-3)32-11-14-4-7-16(24)8-5-14/h4-10,21H,11H2,1-3H3,(H2,25,27,29)(H2,26,28,30)

InChI Key

PWRRSIHDJBNCKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)OC)C4=C(NNC4=O)C

Origin of Product

United States

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